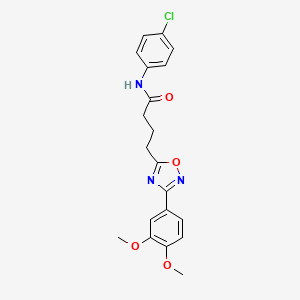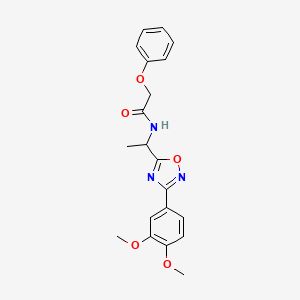
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPOP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. CPOP has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation, promote cell survival, and inhibit the growth of cancer cells. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound also possesses a well-defined mechanism of action, making it a useful tool for investigating various signaling pathways. However, this compound has some limitations, including its limited solubility in water and the potential for off-target effects.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential area of investigation is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This intermediate product is then reacted with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form this compound.
Scientific Research Applications
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been investigated for its potential use in treating various diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-26-16-11-6-13(12-17(16)27-2)20-23-19(28-24-20)5-3-4-18(25)22-15-9-7-14(21)8-10-15/h6-12H,3-5H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFBXPVMBVPFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














